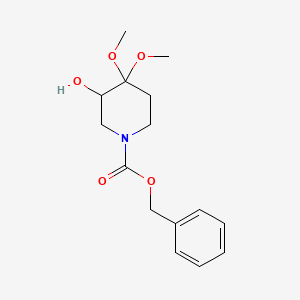

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Description

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a piperidine derivative with a benzyl carboxylate backbone and functional groups (hydroxy and dimethoxy) at the 3- and 4-positions. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly as a building block for heterocyclic scaffolds.

Properties

IUPAC Name |

benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-19-15(20-2)8-9-16(10-13(15)17)14(18)21-11-12-6-4-3-5-7-12/h3-7,13,17H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTGJBDNTNVBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1O)C(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is utilized in several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

| Compound Name | Substituents at Piperidine Ring | Functional Groups |

|---|---|---|

| Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | 3-hydroxy, 4,4-dimethoxy | Hydroxyl, methoxy, benzyl ester |

| Benzyl 4-aminopiperidine-1-carboxylate | 4-amino | Amino, benzyl ester |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 4-(3-ethoxy-3-oxopropyl) | Ethoxy carbonyl, benzyl ester |

Key Observations :

- The hydroxy and dimethoxy groups in the target compound may enhance hydrogen-bonding capacity and steric hindrance compared to the amino or ethoxy-oxopropyl groups in analogs .

Physicochemical Properties

Notes:

- The hydroxy group in the target compound may necessitate inert storage conditions to prevent degradation, unlike the more stable ethoxy-oxopropyl analog .

- The amino group in Benzyl 4-aminopiperidine-1-carboxylate could pose reactivity risks (e.g., unintended acylation) absent in the target compound .

Hazard Profiles

Key Findings :

- Benzyl 4-aminopiperidine-1-carboxylate requires rigorous first aid protocols due to its poorly characterized toxicity .

- The ethoxy-oxopropyl analog is labeled as low-risk but lacks empirical safety data .

Environmental and Regulatory Considerations

Implications :

- All compounds require disposal via certified waste management services due to insufficient ecological data .

Biological Activity

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (CAS Number: 1186688-44-7) is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and as a pharmacological agent. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C15H21NO5

- Molecular Weight : 295.33 g/mol

- Synthesis : The compound can be synthesized through various methods, including the reaction of 1-Cbz-4-piperidone with methanol under specific conditions to yield high purity and yield .

This compound primarily acts as an inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH) , an enzyme crucial in the serine biosynthesis pathway. High levels of PHGDH are associated with certain cancers, including melanoma and breast cancer. By inhibiting this enzyme, the compound may reduce the proliferation of cancer cells reliant on serine production for growth .

Anticancer Properties

Research has indicated that compounds similar to this compound can effectively inhibit the growth of cancer cells. The inhibition of PHGDH leads to decreased levels of NADPH and serine, which are vital for cancer cell metabolism and survival. This mechanism positions the compound as a promising candidate for further development as an anticancer therapeutic agent .

Antioxidant Activity

In addition to its anticancer properties, derivatives containing similar structures have shown significant antioxidant activity. For instance, studies have demonstrated that certain hydroxypyridinone derivatives exhibit potent free radical scavenging abilities, suggesting that this compound may also contribute to cellular protection against oxidative stress .

Case Study 1: Inhibition of PHGDH

In a study examining various inhibitors of PHGDH, this compound was tested alongside other compounds. The results indicated that this compound significantly inhibited PHGDH activity in vitro, leading to reduced cell viability in melanoma cell lines. The IC50 values were comparable to leading inhibitors in this category .

Case Study 2: Antioxidant Efficacy

Another study focused on the antioxidant properties of piperidine derivatives found that compounds structurally related to this compound exhibited effective DPPH radical scavenging activity. The EC50 values ranged from 0.039 mM to 0.389 mM across various tested derivatives .

Table 1: Summary of Biological Activities

Q & A

Q. What are the typical synthetic routes for preparing Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate?

Synthesis often involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For structurally similar piperidine derivatives (e.g., benzyl 4-aminopiperidine-1-carboxylate), common methods include:

- Coupling agents : Use of carbodiimides (e.g., DCC) or triethylamine (TEA) to activate carboxyl groups for esterification .

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reaction control .

- Purification : Column chromatography or recrystallization to isolate the product .

Example Protocol :

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H and ¹³C NMR for hydroxy and dimethoxy group positions) .

- HPLC : Assess purity (>98% for most research-grade compounds) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for exact mass) .

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

Stability data from related benzyl piperidine carboxylates suggest:

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Based on SDS for analogous compounds:

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation risks .

- First Aid : Immediate flushing with water for eye/skin contact .

Q. How can researchers assess the solubility and formulation compatibility of this compound?

- Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (pH 4–7) .

- Formulation Stability : Monitor degradation via HPLC under physiological conditions (e.g., 37°C, 72 hours) .

Advanced Research Questions

Q. What strategies are effective for achieving regioselective functionalization of the piperidine ring?

- Protecting Groups : Temporarily block the 3-hydroxy group during dimethoxy installation .

- Catalytic Methods : Palladium-mediated cross-coupling for selective substitutions .

- Computational Modeling : DFT calculations to predict reactivity at specific positions .

Q. How does the stereochemistry of the 3-hydroxy and 4,4-dimethoxy groups influence biological activity?

- Comparative Studies : Synthesize stereoisomers and test receptor binding (e.g., muscarinic acetylcholine receptors) .

- SAR Analysis : Modify substituents to correlate spatial arrangement with potency (e.g., fluorinated analogs show enhanced selectivity) .

Q. What computational methods can predict the binding affinity of this compound to biological targets?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors .

- MD Simulations : Assess dynamic stability of ligand-target complexes over nanosecond timescales .

Q. How can researchers resolve contradictions in reported toxicity data for structurally similar piperidine derivatives?

Q. What experimental approaches are used to establish structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.